molecular formula C17H19NO5 B2796749 2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one CAS No. 1190285-68-7

2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one

Cat. No.: B2796749
CAS No.: 1190285-68-7
M. Wt: 317.341
InChI Key: GUTCFBBJIMNIIU-UHFFFAOYSA-N
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Description

2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one is a complex organic molecule with intriguing structural features. This compound is a fusion of an isoquinoline derivative and a pyranone system, showcasing its potential versatility in various fields of research, including chemistry, biology, medicine, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Formation of Isoquinoline Intermediate

    • Reactants: 3,4-Dihydroxybenzaldehyde and 2-nitropropane.

    • Conditions: Aldol condensation followed by intramolecular cyclization under basic conditions.

    • Intermediate: 6,7-dimethoxy-3,4-dihydroisoquinoline.

  • Step 2: Pyranone Ring Formation

    • Reactants: Isoquinoline intermediate, formaldehyde, and hydroxylamine hydrochloride.

    • Conditions: Cyclization in acidic conditions.

    • Product: Pyranone intermediate.

  • Step 3: Final Coupling Reaction

    • Reactants: Pyranone intermediate and 5-hydroxy-4H-pyran-4-one.

    • Conditions: Catalytic hydrogenation using palladium on carbon catalyst.

    • Product: 2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one.

Industrial Production Methods

Industrial-scale production often involves optimization of reaction parameters such as temperature, pressure, and solvent selection to maximize yield and purity. Common techniques include flow chemistry, where reactions are carried out in continuous flow reactors, allowing for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • Reagents: Oxidizing agents like potassium permanganate.

    • Conditions: Aqueous or organic solvents.

    • Products: Corresponding keto or carboxylic acid derivatives.

  • Reduction:

    • Reagents: Reducing agents like lithium aluminum hydride.

    • Conditions: Anhydrous conditions.

    • Products: Reduced alcohol or amine derivatives.

  • Substitution:

    • Reagents: Alkyl halides or sulfonates.

    • Conditions: Basic or acidic conditions depending on the nature of the substituent.

    • Products: Alkylated or functionalized derivatives.

Scientific Research Applications

Chemistry

  • Catalyst Development: Used as a ligand in asymmetric catalysis to enhance enantioselectivity in various reactions.

  • Material Science: Potential use in the synthesis of novel polymers with unique properties.

Biology

  • Enzyme Inhibition: Acts as an inhibitor for specific enzymes in metabolic pathways, aiding in the study of enzyme function and regulation.

  • Signal Transduction: Modifies signaling pathways, providing insights into cellular communication mechanisms.

Medicine

  • Drug Development: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

  • Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion can provide valuable data for drug formulation.

Industry

  • Dye and Pigment Manufacture: Utilized as an intermediate in the production of synthetic dyes and pigments.

  • Agricultural Chemicals: Explored for its potential use in the formulation of new pesticides and herbicides.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors, leading to the modulation of biochemical pathways. For instance, as an enzyme inhibitor, it may bind to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme's activity. In signal transduction, it can influence receptor-mediated signaling pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl)-5-hydroxy-4H-pyran-4-one.

  • 2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-3-one.

Uniqueness

Compared to its analogs, 2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one showcases unique properties due to the specific positioning and nature of its functional groups. These structural nuances influence its reactivity, interaction with biological targets, and overall pharmacological profile, making it a distinct compound in its class.

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Properties

IUPAC Name

2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-hydroxypyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-21-16-5-11-3-4-18(8-12(11)6-17(16)22-2)9-13-7-14(19)15(20)10-23-13/h5-7,10,20H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTCFBBJIMNIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC(=O)C(=CO3)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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